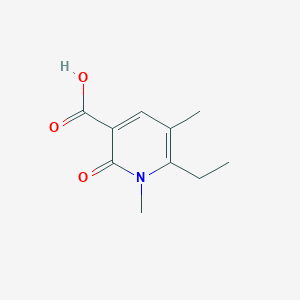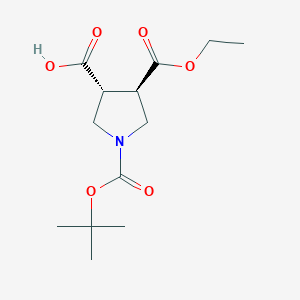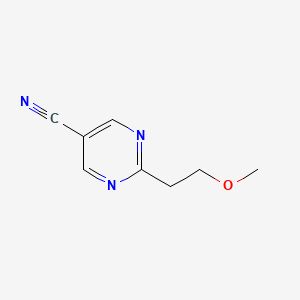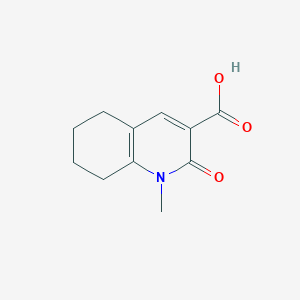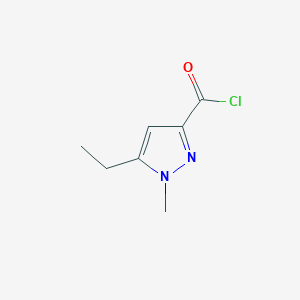
2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine
Übersicht
Beschreibung
2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine, also known as CPEA, is a synthetic compound that has seen increasing use in recent years in the field of scientific research. It has been used in a variety of applications, from drug development to agricultural research, and has been found to be a powerful tool in the laboratory. In
Wissenschaftliche Forschungsanwendungen
Role in Diabetes Treatment
One of the significant applications of related compounds is in the treatment of diabetes. Glucagon-like peptide 1 (GLP-1) (7-36 amide), which shares a structural resemblance with the chemical , has shown potential in normalizing fasting plasma glucose concentrations in poorly-controlled Type 2 diabetic patients. The compound's insulinotropic actions, which stimulate insulin secretion at elevated plasma glucose concentrations, are retained even in diabetic patients. This suggests its potential for use in managing and treating diabetes by normalizing fasting hyperglycemia (Nauck et al., 1993).
Environmental Health and Exposure Studies
Another area of application involves environmental health and exposure assessment. Studies on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), which is structurally related, have been conducted to understand human exposure levels. These studies use oxidative metabolites of DINCH as biomarkers for exposure assessment, highlighting the compound's role in monitoring and assessing environmental health risks (Silva et al., 2013).
Potential in Addressing Alcohol-related Health Issues
Compounds structurally similar to 2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine have also been studied for their potential in treating alcohol-related health issues. 4-Methylpyrazole (4-MP), an inhibitor of alcohol dehydrogenase, has been investigated for its safety and efficacy in healthy human subjects, showcasing its potential for clinical applications in addressing intoxications related to methanol, ethylene glycol, and severe ethanol-disulfiram reactions (Jacobsen et al., 1988).
Eigenschaften
IUPAC Name |
[4-(2-aminoethyl)piperazin-1-yl]-cyclopentylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c13-5-6-14-7-9-15(10-8-14)12(16)11-3-1-2-4-11/h11H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVNNXJBTOUUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




